

Spectroscopic Profile of 2-Bromo-5-fluoro-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

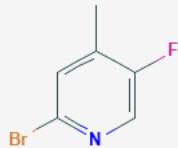
Compound of Interest

Compound Name: **2-Bromo-5-fluoro-4-methylpyridine**

Cat. No.: **B1274370**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Bromo-5-fluoro-4-methylpyridine** (CAS No. 885168-20-7). Due to the limited availability of public experimental spectra for this specific molecule, this document presents computationally predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development where this compound may be a key intermediate.

Chemical Structure and Properties

- IUPAC Name: **2-Bromo-5-fluoro-4-methylpyridine**
- Molecular Formula: C₆H₅BrFN
- Molecular Weight: 190.01 g/mol [1]
- CAS Number: 885168-20-7[1]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-5-fluoro-4-methylpyridine**. These predictions are based on computational analysis and established principles of spectroscopy.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.15	d	~2.5	1H	H-6
~7.45	d	~5.0	1H	H-3
~2.30	s	-	3H	$-\text{CH}_3$

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is predicted to arise from coupling to the fluorine atom at position 5. The doublet for H-3 is also likely influenced by coupling to the fluorine.

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~157 (d, $J \approx 240$ Hz)	C-5
~148 (d, $J \approx 15$ Hz)	C-2
~145	C-6
~130 (d, $J \approx 20$ Hz)	C-4
~122 (d, $J \approx 5$ Hz)	C-3
~16	-CH ₃

Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, and C-5 are expected to exhibit coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
189/191	~100/98	[M] ⁺ (containing ⁷⁹ Br/ ⁸¹ Br)
110	Moderate	[M - Br] ⁺
95	Moderate	[M - Br - CH ₃] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Predicted FT-IR Data

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (methyl)
1600-1450	Strong	C=C and C=N stretching (pyridine ring)
1250-1200	Strong	C-F stretching
1100-1000	Strong	C-Br stretching
850-800	Strong	C-H bending (out-of-plane)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for **2-Bromo-5-fluoro-4-methylpyridine**.

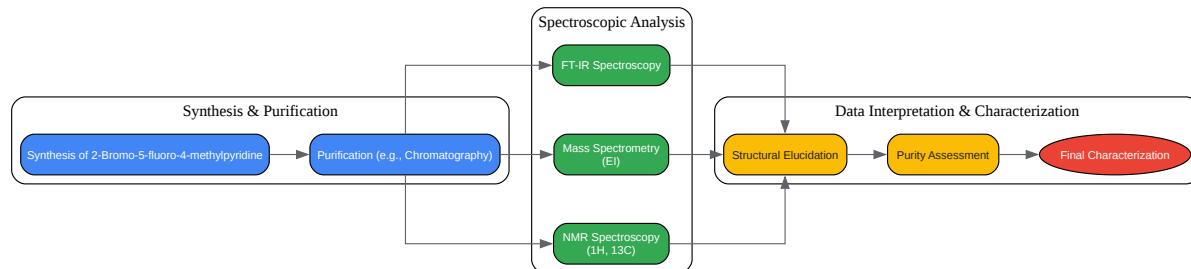
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
- Instrumentation: A 500 MHz NMR spectrometer.
- Procedure:
 - Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-fluoro-4-methylpyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.[2]
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).[2]

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Procedure:
 - Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
 - Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
 - Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
 - Detection: Detect the ions and generate a mass spectrum.
 - Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.


Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

- Procedure:
 - Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
 - Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum.[\[2\]](#)
 - Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of **2-Bromo-5-fluoro-4-methylpyridine**.

[Click to download full resolution via product page](#)

Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-fluoro-4-methylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274370#spectroscopic-data-of-2-bromo-5-fluoro-4-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com